9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine
CAS No.: 1643-91-0
Cat. No.: VC15887234
Molecular Formula: C13H10F3N5
Molecular Weight: 293.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1643-91-0 |
|---|---|
| Molecular Formula | C13H10F3N5 |
| Molecular Weight | 293.25 g/mol |
| IUPAC Name | 9-benzyl-6-(trifluoromethyl)purin-2-amine |
| Standard InChI | InChI=1S/C13H10F3N5/c14-13(15,16)10-9-11(20-12(17)19-10)21(7-18-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,17,19,20) |
| Standard InChI Key | PPAWYMYPHFUEOB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C(F)(F)F |
Introduction
9-Benzyl-6-(trifluoromethyl)-9H-purin-2-amine is a complex organic compound belonging to the purine family. It is characterized by the presence of a benzyl group and a trifluoromethyl substituent, which significantly influence its chemical and biological properties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug discovery.
Synthesis Methods
The synthesis of 9-Benzyl-6-(trifluoromethyl)-9H-purin-2-amine typically involves several steps that require careful control over reaction conditions to optimize yield and purity. Heating the reaction mixture facilitates substitution processes, while purification techniques such as recrystallization or chromatography are used to isolate the final product.
Reaction Conditions
| Step | Reaction Conditions | Purpose |
|---|---|---|
| Initial Synthesis | Careful heating under controlled conditions | Facilitate substitution reactions |
| Purification | Recrystallization or chromatography | Isolate pure product |
Biological Significance
Purines are essential components of nucleic acids and play critical roles in cellular metabolism. The modification with a trifluoromethyl group enhances binding affinity due to increased hydrophobic interactions, potentially interacting with specific biological targets like enzymes or receptors involved in nucleic acid metabolism or signal transduction pathways.
Potential Applications
Given its enhanced lipophilicity and potential for interaction with various biological targets, 9-Benzyl-6-(trifluoromethyl)-9H-purin-2-amino may have applications in:
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Drug Discovery: Its ability to interact with enzymes or receptors makes it promising for developing new therapeutic agents.
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Mechanism: Interaction with specific targets could modulate metabolic pathways.
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Potential Therapeutic Areas: Cancer treatment (e.g., affecting DNA biosynthesis), neurological disorders (e.g., influencing neurotransmitter systems).
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Comparative Analysis
A comparison between different purine derivatives highlights how modifications can affect their pharmacological profiles:
| Compound Modification | Effect on Pharmacological Profile |
|---|---|
| Trifluoromethylation | Enhances lipophilicity; increases binding affinity |
| Benzyl Substitution | Modifies solubility; affects interaction specificity |
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